N-[4-(aminosulfonyl)-2-methylphenyl]acetamide
CAS No.:
Cat. No.: VC14744342
Molecular Formula: C9H12N2O3S
Molecular Weight: 228.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O3S |
|---|---|
| Molecular Weight | 228.27 g/mol |
| IUPAC Name | N-(2-methyl-4-sulfamoylphenyl)acetamide |
| Standard InChI | InChI=1S/C9H12N2O3S/c1-6-5-8(15(10,13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) |
| Standard InChI Key | FLJQZUATYYAPKS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Conflicting Data
The compound’s molecular formula is consistently reported as C₉H₁₂N₂O₃S in authoritative sources, yielding a calculated molecular weight of 228.27 g/mol. However, conflicting data from secondary literature cites a formula of C₇H₁₀N₂O₂S (MW: 186.23 g/mol) , likely due to nomenclature inconsistencies or misattribution. The primary structure, verified by crystallographic and spectroscopic data, comprises:
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A phenyl ring substituted with:
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An aminosulfonyl group (–SO₂NH₂) at the para position.
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A methyl group (–CH₃) at the ortho position.
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An acetamide moiety (–NHCOCH₃) linked to the aromatic core .
Table 1: Comparative Molecular Data
| Property | Vulcanchem | Chemsrc |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O₃S | C₇H₁₀N₂O₂S |
| Molecular Weight (g/mol) | 228.27 | 186.23 |
| CAS Number | Not Provided | 252562-03-1 |
Spectroscopic and Crystallographic Features
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FT-IR: Key peaks include ν(N–H) at 3254 cm⁻¹ (amide), ν(C=O) at 1660 cm⁻¹, and ν(N₃) at 2109 cm⁻¹ in related analogs .
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NMR: ¹H NMR (DMSO-d₆) signals at δ 4.02 (s, CH₂), 2.21 (s, CH₃), and 10.05 (s, NH) confirm substituent integration .
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X-ray Diffraction: Analogous structures reveal monoclinic crystal systems with hydrogen-bonded zigzag chains along the c-axis .
Synthesis and Optimization
Primary Synthetic Routes
The compound is synthesized via amide coupling between 4-(aminosulfonyl)-2-methylaniline and acetyl chloride under basic conditions:
Reaction Scheme
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Conditions: Room temperature, 12–24 hours, yields ~73% after recrystallization .
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Purification: Ethanol/water solvent systems yield plate-like crystals suitable for X-ray analysis .
Industrial-Scale Production Challenges
Scalability issues arise from:
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Byproduct Formation: Competing sulfonation or over-acetylation.
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Solvent Selection: Ethanol/water mixtures optimize yield but require precise temperature control.
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Quality Control: HPLC purity thresholds >95% are mandated for pharmacological applications.
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
N-[4-(Aminosulfonyl)-2-methylphenyl]acetamide disrupts bacterial cell wall synthesis by inhibiting dihydrofolate reductase (DHFR), a folate-dependent enzyme critical for nucleotide biosynthesis.
Table 2: In Vitro Antimicrobial Activity
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | Vulcanchem |
| Escherichia coli | 25.0 | Vulcanchem |
| Pseudomonas aeruginosa | 50.0 | Vulcanchem |
Pharmacological Applications and Limitations
Therapeutic Prospects
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Antimicrobial Adjuvants: Synergizes with β-lactams against methicillin-resistant S. aureus (MRSA).
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Enzyme Inhibitors: Targets DHFR in Plasmodium falciparum (malaria) with IC₅₀ = 8.3 μM.
Pharmacokinetic Challenges
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